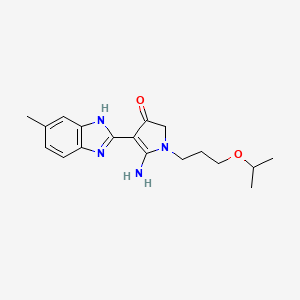![molecular formula C21H28N4S B7834599 4-[BUTYL(METHYL)AMINO]-6-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834599.png)
4-[BUTYL(METHYL)AMINO]-6-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[BUTYL(METHYL)AMINO]-6-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes a butyl(methyl)amino group, a tert-butylphenyl group, and a methylthio group attached to a pyrimidine ring with a carbonitrile substituent. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[BUTYL(METHYL)AMINO]-6-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable pyrimidine precursor is reacted with butyl(methyl)amine and 4-tert-butylphenyl halide under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in an inert atmosphere.
Substitution: Halides or other leaving groups in the presence of nucleophiles and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
4-[BUTYL(METHYL)AMINO]-6-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
作用机制
The mechanism of action of 4-[BUTYL(METHYL)AMINO]-6-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
- 4-Amino-6-(tert-butyl)-3-methylthio-4,5-dihydro-1,2,4-triazin-5-one
- 8-amino-3-aryl-6-(tert-butyl)-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Comparison: Compared to similar compounds, 4-[BUTYL(METHYL)AMINO]-6-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is unique due to its specific substituents and the resulting chemical properties. Its combination of butyl(methyl)amino, tert-butylphenyl, and methylthio groups provides distinct reactivity and potential biological activity, making it a valuable compound for diverse research applications.
属性
IUPAC Name |
4-[butyl(methyl)amino]-6-(4-tert-butylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4S/c1-7-8-13-25(5)19-17(14-22)18(23-20(24-19)26-6)15-9-11-16(12-10-15)21(2,3)4/h9-12H,7-8,13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPTYLUEIJTMCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC(=NC(=C1C#N)C2=CC=C(C=C2)C(C)(C)C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)-2-methylpyrimidin-4-amine](/img/structure/B7834521.png)
![1-(4-{[6-(3-METHYLPHENYL)-2-[(2-METHYLPROPYL)SULFANYL]PYRIMIDIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE](/img/structure/B7834522.png)
![1-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-6-(4-METHYLPHENYL)PYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B7834545.png)
![N-[(FURAN-2-YL)METHYL]-6-(4-METHYLPHENYL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDIN-4-AMINE](/img/structure/B7834547.png)
![5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(4-methoxyphenoxy)ethyl]-2H-pyrrol-3-one](/img/structure/B7834548.png)
![3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzonitrile](/img/structure/B7834555.png)
![5-amino-4-(1H-benzimidazol-2-yl)-1-[3,5-bis(trifluoromethyl)phenyl]-2H-pyrrol-3-one](/img/structure/B7834566.png)
![N-[4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]phenyl]acetamide](/img/structure/B7834567.png)

![5-amino-1-[(2-fluorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one](/img/structure/B7834578.png)
![4-(4-TERT-BUTYLPHENYL)-6-[(2-FLUOROPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834582.png)
![4-(4-TERT-BUTYLPHENYL)-6-[(2,4-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834585.png)
![4-(4-TERT-BUTYLPHENYL)-6-[(2-METHYLPROPYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834592.png)
![4-(4-TERT-BUTYLPHENYL)-6-[(2-METHOXY-5-METHYLPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834605.png)
